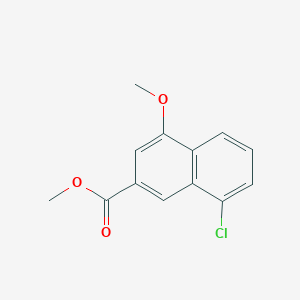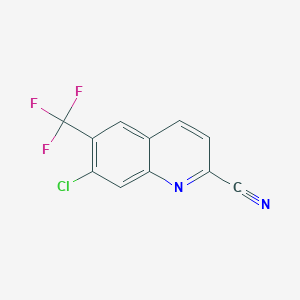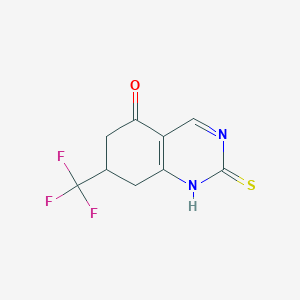
8-Chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy-, methyl ester is an organic compound with the molecular formula C13H11ClO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid ester group, a chlorine atom, and a methoxy group on the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
-
Esterification Reaction
Reactants: 2-Naphthalenecarboxylic acid, methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux, typically at temperatures around 60-70°C
Product: 2-Naphthalenecarboxylic acid, methyl ester
-
Chlorination and Methoxylation
- The chlorination of the naphthalene ring can be achieved using chlorine gas or a chlorinating agent such as thionyl chloride.
- Methoxylation involves the introduction of a methoxy group, which can be done using methanol and a suitable base such as sodium methoxide.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy-, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy-.
Reduction: Formation of 2-Naphthalenemethanol, 8-chloro-4-methoxy-.
Substitution: Formation of 2-Naphthalenecarboxylic acid, 8-amino-4-methoxy-, methyl ester.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy-, methyl ester involves its interaction with specific molecular targets. The presence of the chlorine and methoxy groups can influence its binding affinity and reactivity with enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxylic acid, 8-chloro-4-hydroxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 8-chloro-4-methyl-, methyl ester
- 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-, methyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy-, methyl ester is unique due to the specific combination of functional groups on the naphthalene ring. The presence of both chlorine and methoxy groups provides distinct reactivity and potential for diverse chemical transformations. This compound’s unique structural features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C13H11ClO3 |
|---|---|
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
methyl 8-chloro-4-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3/c1-16-12-7-8(13(15)17-2)6-10-9(12)4-3-5-11(10)14/h3-7H,1-2H3 |
Clave InChI |
MBYKWDICBROZQO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1C=CC=C2Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11861923.png)

![4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11861932.png)






![4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B11861991.png)



